Home > Products > Screening Compounds P27989 > 9-Bromonoscapine
9-Bromonoscapine - 488721-01-3

9-Bromonoscapine

Catalog Number: EVT-8743862
CAS Number: 488721-01-3
Molecular Formula: C22H22BrNO7
Molecular Weight: 492.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Bromonoscapine is a brominated derivative of noscapine, a natural alkaloid derived from the opium poppy. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology, where it exhibits anticancer properties. The introduction of a bromine atom at the 9-position of the noscapine structure alters its biological activity, making it a subject of interest in medicinal chemistry.

Source

Noscapine is primarily sourced from the opium poppy (Papaver somniferum). The synthesis of 9-bromonoscapine typically involves the bromination of noscapine using various chemical methods, including both traditional and modern synthetic techniques. Researchers have explored multiple synthetic pathways to enhance yield and purity while minimizing by-products .

Classification

9-Bromonoscapine falls under the category of alkaloids, specifically isoquinoline alkaloids. It is classified based on its structural modifications from noscapine, which itself is categorized as a phthalideisoquinoline derivative. The compound is also studied for its interactions with biological targets, notably tubulin, which plays a crucial role in cell division and proliferation .

Synthesis Analysis

The synthesis of 9-bromonoscapine has been optimized through various methods:

  1. Traditional Bromination: The initial synthesis method involved treating noscapine with a mixture of hydrobromic acid and bromine water. This method resulted in low yields and required optimization to improve product purity .
  2. Modified Procedures: Recent studies have reported improved yields (up to 50%) by modifying the reaction conditions, including adjusting the concentration of reagents and employing extraction techniques after filtration .
  3. Ionic Liquid Synthesis: A novel two-step synthesis route has been developed using ionic liquids, which enhances solubility and reduces reaction time compared to traditional methods .

Technical Details

  • Reagents: Common reagents include hydrobromic acid, bromine, and ammonia for pH adjustment.
  • Purification Techniques: Techniques such as recrystallization and column chromatography are employed to isolate 9-bromonoscapine from reaction mixtures.
  • Yield Optimization: Adjustments in solvent systems and reaction temperatures have been critical in achieving higher yields and purities.
Molecular Structure Analysis

Structure

The molecular structure of 9-bromonoscapine features a bromine atom substituted at the 9-position on the noscapine backbone. The compound's molecular formula is C21H20BrNC_{21}H_{20}BrN, indicating the presence of carbon, hydrogen, bromine, and nitrogen atoms.

Data

  • Molecular Weight: Approximately 364.3 g/mol.
  • Melting Point: Reported melting points range from 174–175 °C, indicating good thermal stability .
  • X-ray Crystallography: Structural analysis through X-ray crystallography has confirmed the compound's conformation and provided insights into its three-dimensional arrangement .
Chemical Reactions Analysis

9-Bromonoscapine is involved in several chemical reactions that enhance its utility in synthetic organic chemistry:

  1. Cross-Coupling Reactions: It serves as a precursor for synthesizing new derivatives through palladium-catalyzed cross-coupling reactions (e.g., Suzuki reactions) .
  2. Formation of Triazole Derivatives: The compound can be modified further to produce novel triazole derivatives via Huisgen's cycloaddition reaction .
  3. Reactivity with Biological Targets: Its interaction with tubulin disrupts colchicine binding, which is significant for its anticancer activity .

Technical Details

  • Reaction Conditions: Typically conducted under controlled temperatures with specific bases like potassium carbonate.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for monitoring reactions and characterizing products.
Mechanism of Action

The mechanism of action for 9-bromonoscapine primarily involves its interaction with microtubules:

  • Tubulin Binding: The compound binds to tubulin, inhibiting its polymerization into microtubules. This disruption leads to cell cycle arrest in cancer cells, particularly during mitosis.
  • Cytotoxicity Studies: In vitro studies have shown that 9-bromonoscapine exhibits enhanced cytotoxicity against various cancer cell lines compared to noscapine itself, with an IC50 value indicating potent activity against non-small cell lung cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an orange solid.
  • Solubility: Solubility varies depending on the solvent; ionic liquid forms have shown increased solubility compared to traditional forms.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may be sensitive to extreme pH environments.
  • Reactivity: It participates in electrophilic aromatic substitution reactions due to the presence of reactive sites on the aromatic rings.

Relevant Data or Analyses

  • Melting point determination and spectroscopic analyses (IR, NMR) confirm structural integrity and purity.
  • Stability assessments under various conditions help ascertain practical applications in pharmaceutical formulations.
Applications

9-Bromonoscapine has several scientific uses:

  1. Anticancer Research: It is primarily investigated for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
  2. Drug Development: As a lead compound, it serves as a basis for synthesizing new derivatives aimed at improving therapeutic efficacy and reducing side effects associated with conventional chemotherapy.
  3. Biochemical Studies: Its interactions with proteins such as hemoglobin provide insights into drug design and delivery mechanisms .
Introduction to 9-Bromonoscapine in Anticancer Research

Historical Context and Discovery of Noscapinoids as Anticancer Agents

The anticancer potential of noscapine, a naturally occurring phthalideisoquinoline alkaloid from Papaver somniferum, was first documented by Ye and colleagues in 1998. Originally approved by the United States Food and Drug Administration as a non-addictive cough suppressant, noscapine’s serendipitous identification as a microtubule-modulating agent marked a paradigm shift in its pharmacological utility. This alkaloid exhibited a unique mechanism: binding stoichiometrically to tubulin (with a dissociation constant (KD) of ~144 ± 1.0 µM) without significantly altering microtubule polymer mass, instead suppressing microtubule dynamics and inducing mitotic arrest in cancer cells [1] [6].

Noscapinoids—synthetic derivatives of noscapine—emerged as a strategic response to overcome the moderate cytotoxicity of the parent compound (half-maximal inhibitory concentration (IC50) values of 25–100 μM across cancer cell lines). Early structure-activity relationship studies pinpointed position 9 (C9) on the isoquinoline ring as a critical site for chemical modification. Initial halogenation efforts yielded 9-bromonoscapine (synthesized via electrophilic aromatic substitution using bromine water and hydrobromic acid), which demonstrated markedly enhanced antiproliferative activity. This compound, later designated EM011, reduced proliferation in human cancer cells at IC50 values 5–40-fold lower than noscapine while sparing normal human lymphocytes [2] [6] [8]. Its efficacy in preclinical models of drug-resistant lymphomas and solid tumors validated noscapinoids as a promising chemotherapeutic class [6].

Table 1: Evolution of Key Noscapinoids from Lead Optimization

CompoundStructural ModificationReported IC50 (μM)Tubulin KD (μM)Discovery Highlights
NoscapineParent compound21.1–100 (NCI-60 panel)144 ± 1.0Microtubule dynamics modulator (Ye et al. 1998)
9-BromonoscapineBromine at C91.5–10.254 ± 9.15–40x cytotoxicity increase; no lymphocyte toxicity (Zhou et al. 2003)
Red-Br-NoscapineReduced bromo-derivative4.6–8.2Not reportedImproved solubility; S-phase arrest inducer (Nature Sci. Rep. 2019)
N-(3-bromobenzyl) noscapineN-alkylation with bromobenzyl6.7–26.938 ± 4.03rd generation; 4x higher tubulin affinity vs. noscapine (PLoS One 2013)

Rationale for Halogenation at Position-9: Structural and Pharmacodynamic Advantages

Halogenation at position 9 of the noscapine scaffold confers distinct advantages rooted in steric, electronic, and conformational effects:

  • Steric and Electronic Modulation: Bromine’s van der Waals radius (1.85 Å) introduces optimal steric bulk at C9, strategically repositioning the isoquinoline ring relative to the phthalide moiety. This subtle reorientation enhances complementarity with a hydrophobic pocket adjacent to the α/β-tubulin dimer interface at the colchicine-binding site. Molecular docking simulations reveal that 9-bromonoscapine achieves a superior docking score (–7.252 kcal/mol) compared to noscapine (–5.505 kcal/mol), attributable to enhanced hydrophobic interactions with residues β-tubulin-Val-181 and β-tubulin-Leu-248 [7] [8]. Additionally, bromine’s electron-withdrawing character polarizes the aromatic system, strengthening π-stacking with β-tubulin-Phe-164 [3] [7].

  • Enhanced Tubulin Binding and Polymerization Inhibition: Surface plasmon resonance and isothermal titration calorimetry quantify 9-bromonoscapine’s tubulin-binding affinity (KD = 54 ± 9.1 µM), representing a ~2.7-fold improvement over noscapine (KD = 144 ± 1.0 µM) [1] [7]. Consequently, it more potently suppresses microtubule dynamics—increasing the percentage of time microtubules spend in an attenuated "pause" state by 70% relative to noscapine—leading to profound G2/M phase arrest (75–85% of treated cells vs. 55–60% for noscapine) [2] [6].

  • Solubility and Bioavailability Implications: Though inherently lipophilic, bromination at C9 provides a synthetic handle for further derivatization into water-soluble prodrugs. For instance, sulfonato-alkyl or quaternary ammonium groups appended to the C9-brominated scaffold yield analogues (e.g., compounds 6b and 8b) with up to 2-fold higher aqueous solubility and improved bioavailability compared to non-halogenated counterparts. This strategic modification addresses a critical limitation of noscapine (Biopharmaceutical Classification System class IV) without compromising microtubule targeting [3] [8].

Table 2: Impact of C9 Halogenation on Molecular and Cellular Parameters

ParameterNoscapine9-BromonoscapineImprovement FactorStructural Basis
Tubulin KD (µM)144 ± 1.054 ± 9.1~2.7xOptimal hydrophobic filling in tubulin pocket
Docking Score (kcal/mol)–5.505–7.252More negative = tighter bindingEnhanced π-stacking & van der Waals contacts
Antiproliferative IC50 (HeLa cells, μM)42.010.2~4.1xIncreased mitotic arrest efficacy
Aqueous Solubility (mg/mL)0.10.15 (parent); Derivatives: >1.0Up to 10x (derivatives)Halogen enables charged prodrug synthesis

The strategic exploitation of C9 halogenation exemplifies rational drug design: bromine acts as a versatile structural anchor that simultaneously optimizes target engagement, cellular potency, and pharmaceutical developability. This positions 9-bromonoscapine as both a valuable pharmacological tool and a lead compound for next-generation antimitotic agents [3] [6] [8].

Properties

CAS Number

488721-01-3

Product Name

9-Bromonoscapine

IUPAC Name

(3S)-3-[(5R)-9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6,7-dimethoxy-3H-2-benzofuran-1-one

Molecular Formula

C22H22BrNO7

Molecular Weight

492.3 g/mol

InChI

InChI=1S/C22H22BrNO7/c1-24-8-7-10-13(19(28-4)21-20(15(10)23)29-9-30-21)16(24)17-11-5-6-12(26-2)18(27-3)14(11)22(25)31-17/h5-6,16-17H,7-9H2,1-4H3/t16-,17+/m1/s1

InChI Key

PLMUFLAOTAHIIZ-SJORKVTESA-N

Canonical SMILES

CN1CCC2=C(C1C3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)C(=C5C(=C2Br)OCO5)OC

Isomeric SMILES

CN1CCC2=C([C@@H]1[C@@H]3C4=C(C(=C(C=C4)OC)OC)C(=O)O3)C(=C5C(=C2Br)OCO5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.